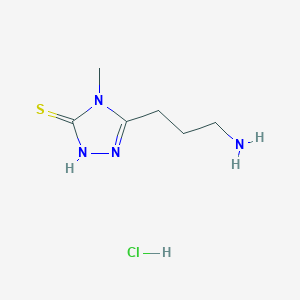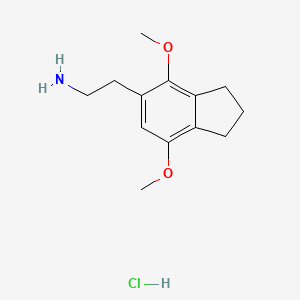
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. In material science, (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of new materials. In environmental science, this compound has been studied for its potential use as a pesticide and as a water treatment agent.
作用机制
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have demonstrated that (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can inhibit tumor growth and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile in lab experiments is its potential to exhibit biological activities that may be useful in the development of new drugs or materials. However, a limitation of using this compound is its potential toxicity and the need for further studies to determine its safety profile.
未来方向
There are several future directions for research on (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile. One direction is to investigate the compound's potential as a fluorescent probe for imaging applications. Another direction is to explore the use of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential as a drug candidate for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves the reaction of 3-methoxybenzaldehyde, 3,4-dichlorophenylacetonitrile, and 2-aminothiazole in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the final product.
属性
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-15-4-2-3-12(8-15)7-14(10-22)19-23-18(11-25-19)13-5-6-16(20)17(21)9-13/h2-9,11H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMQRDUZSNXQP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

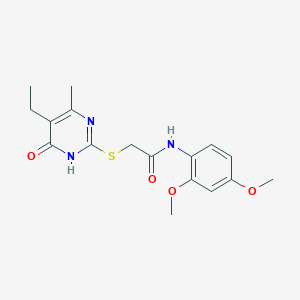
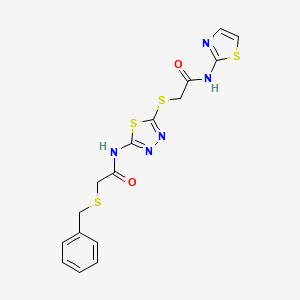
![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)
![3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583277.png)
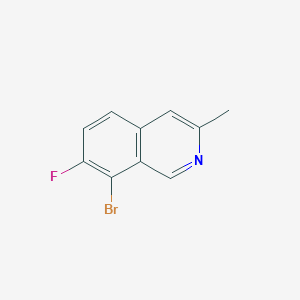

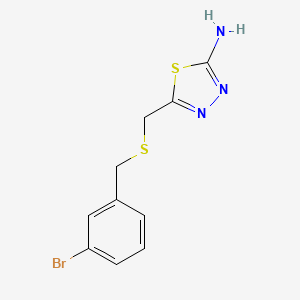
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide](/img/structure/B2583283.png)
![ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2583284.png)
